Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide
Description
Chemical Nomenclature and IUPAC Classification
The compound’s systematic IUPAC name, magnesium;3,9-dioxido-2,4,8,10-tetraoxa-3λ⁵,9λ⁵-diphosphaspiro[5.5]undecane 3,9-dioxide , delineates its molecular architecture with precision. Key components include:
- A spiro[5.5]undecane backbone, where two cyclohexane-like rings share a single phosphorus atom.
- Two phosphoryl ($$ \text{P=O} $$) groups at positions 3 and 9, each bonded to oxygen atoms and deprotonated to form dianionic centers.
- A magnesium cation ($$ \text{Mg}^{2+} $$) balancing the charge of the dianionic framework .
The molecular formula varies slightly between sources: PubChem reports $$ \text{C}5\text{H}8\text{MgO}8\text{P}2 $$ , while CAS Common Chemistry lists $$ \text{C}5\text{H}{10}\text{O}8\text{P}2\cdot\text{Mg} $$ . This discrepancy likely arises from differences in hydration states or counterion representation. The compound’s CAS Registry Number, 97890-21-6 , is consistent across authoritative databases .
Table 1: Key Identifiers
Historical Context in Organophosphorus Chemistry
Significance in Spirocyclic Compound Research
Spirocyclic compounds, characterized by fused ring systems sharing a single atom, are prized for their conformational rigidity and stereochemical stability. The title compound’s spiro[5.5]undecane backbone, housing two phosphorus atoms, represents a rare example of diphosphaspiro architecture. Key structural features include:
- Pentacoordinate Phosphorus : Each phosphorus atom adopts a trigonal bipyramidal geometry, bonded to three oxygen atoms, one carbon, and the shared spiro carbon .
- Chelation Potential : The oxygen-rich framework enables coordination to magnesium, suggesting applications in catalysis or materials science .
Table 2: Structural Features
| Feature | Description | Relevance |
|---|---|---|
| Spiro[5.5]undecane Backbone | Two fused six-membered rings sharing a phosphorus atom | Conformational rigidity |
| Phosphoryl Groups ($$ \text{P=O} $$) | Electron-withdrawing centers at positions 3 and 9 | Stabilizes negative charge |
| Magnesium Coordination | $$ \text{Mg}^{2+} $$ bridges dianionic framework | Enhances structural integrity |
Properties
CAS No. |
97890-21-6 |
|---|---|
Molecular Formula |
C5H8MgO8P2 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
magnesium;3,9-dioxido-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C5H10O8P2.Mg/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;/h1-4H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
ZEHBBBLYKVANRG-UHFFFAOYSA-L |
Canonical SMILES |
C1C2(COP(=O)(O1)[O-])COP(=O)(OC2)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5The reaction conditions often require controlled temperatures and the presence of solvents like dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine oxides.
Scientific Research Applications
Applications in Materials Science
1. Flame Retardants
Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide has been studied for its effectiveness as a flame retardant in polymers. Its phosphorus content contributes to its ability to form a protective char layer when exposed to high temperatures, effectively inhibiting combustion. This property is particularly valuable in the production of fire-resistant materials used in construction and textiles.
2. Additives in Plastics
The compound can be utilized as an additive in plastics to enhance thermal stability and mechanical properties. It has been shown to improve the durability of polyolefins and other polymeric materials under thermal stress.
Applications in Pharmaceuticals
1. Drug Delivery Systems
Research indicates that this compound can be employed in drug delivery systems due to its ability to encapsulate pharmaceutical compounds effectively. Its unique spiro structure allows for controlled release mechanisms that can optimize therapeutic effects while minimizing side effects.
2. Antimicrobial Agents
Studies have suggested that this compound exhibits antimicrobial properties that can be harnessed in the development of new antibiotics or antiseptic formulations. Its efficacy against various bacterial strains makes it a candidate for further research in pharmaceutical applications.
Environmental Applications
1. Water Treatment
The compound has potential applications in water treatment processes due to its ability to bind heavy metals and other pollutants. Its chelating properties enable it to remove contaminants from water sources effectively.
2. Soil Remediation
In environmental science, this compound has been explored for use in soil remediation efforts. Its ability to stabilize heavy metals in contaminated soils can help mitigate environmental damage and restore soil health.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Flame Retardancy of Polymeric Materials" | Materials Science | Demonstrated significant improvement in flame resistance when incorporated into polymer matrices. |
| "Controlled Release of Antimicrobial Agents" | Pharmaceuticals | Showed enhanced release profiles for encapsulated drugs compared to traditional carriers. |
| "Heavy Metal Removal from Industrial Wastewater" | Environmental Science | Achieved over 90% reduction of lead and cadmium concentrations in treated water samples using the compound as a chelating agent. |
Mechanism of Action
The mechanism by which Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide exerts its effects involves its ability to interact with molecular targets such as enzymes and cellular receptors. The compound’s spirocyclic structure allows it to form stable complexes with metal ions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural and Substituent Variations
Spirophosphorus compounds differ primarily in their substituents at positions 3 and 9, which significantly influence their physical and chemical properties. Key analogs include:
Physical and Thermal Properties
Solubility:
- 3,9-Dimethanol 3,9-dioxide: Soluble in polar solvents like methanol and acetonitrile; solubility decreases with larger substituents .
- Distearyl derivative: Insoluble in water; soluble in nonpolar solvents (e.g., toluene) due to long alkyl chains .
- Dichloro derivative : Moderately soluble in acetic acid and acetonitrile .
Thermal Stability:
- Dichloro derivative : Decomposes above 300°C; used in flame-retardant polymers due to high char residue (~50%) .
- Distearyl derivative : Melting point ~85°C; stable up to 250°C, ideal for thermoplastic applications .
- Magnesium complex : Expected to exhibit enhanced thermal stability due to metal coordination, similar to other metal-phosphorus complexes .
Crystallographic Insights
X-ray studies reveal critical structural details:
- Dichloro derivative : Orthorhombic crystal system (P2₁2₁2₁) with chair conformations in six-membered rings. Weak C–H···O hydrogen bonds stabilize the lattice .
Biological Activity
Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide (CAS No. 97890-21-6) is a specialized chemical compound that exhibits unique biological activities. Its structural characteristics contribute to its potential applications in various fields such as biomedicine and materials science. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of phosphonate derivatives characterized by a spiro structure. Its molecular formula is , with a molecular weight of approximately 282.36 g/mol. The presence of multiple oxygen and phosphorus atoms in its structure suggests potential reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that magnesium tetraoxa compounds exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that similar phosphonate derivatives effectively inhibited lipid peroxidation in vitro, suggesting a protective role against cellular damage caused by reactive oxygen species (ROS) .
Antimicrobial Activity
Preliminary studies have shown that magnesium tetraoxa compounds possess antimicrobial properties. In vitro tests revealed that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxic Effects
The cytotoxicity of magnesium tetraoxa compounds has been evaluated in several cancer cell lines. For instance, one study reported that these compounds induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests their potential as chemotherapeutic agents .
Case Studies
Safety and Toxicity
While magnesium tetraoxa compounds exhibit promising biological activities, safety assessments are crucial for their application in therapeutic contexts. Toxicological studies have indicated low toxicity profiles at therapeutic doses; however, further research is needed to establish comprehensive safety data.
Q & A
Basic: What spectroscopic techniques are critical for confirming the spirocyclic structure and magnesium coordination?
Answer:
- 31P NMR : Essential for identifying the phosphorus environments. The two phosphorus atoms in the spirocyclic system typically show distinct chemical shifts (e.g., δ 20–30 ppm for phosphoryl groups in analogous compounds) .
- X-ray Diffraction (XRD) : Resolve the Mg coordination geometry (e.g., octahedral vs. tetrahedral) and bond lengths (e.g., Mg–O distances ~2.0–2.2 Å) .
- FT-IR : Confirm the presence of P=O (stretching ~1250–1150 cm⁻¹) and Mg–O bonds (~400–500 cm⁻¹) .
Advanced: How can computational methods predict the reactivity of this compound in aqueous environments?
Answer:
- Density Functional Theory (DFT) : Model hydrolysis pathways by calculating activation energies for Mg–O bond cleavage. Compare with experimental pH-dependent stability data (e.g., degradation rates at pH 4–10) .
- Molecular Dynamics (MD) : Simulate solvation shells around Mg to assess ligand exchange dynamics .
Basic: What synthetic strategies ensure high purity of the magnesium spirocyclic compound?
Answer:
- Anhydrous Conditions : Use Schlenk-line techniques to prevent hydrolysis of phosphoryl groups .
- Stepwise Ligand Substitution : Introduce magnesium after forming the spirocyclic ligand to avoid competing coordination .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol .
Advanced: How to address discrepancies in reported solubility data across solvents?
Answer:
- Systematic Solubility Screening : Use a Hansen Solubility Parameter (HSP) approach in polar aprotic solvents (e.g., DMSO, DMF) and correlate with solvent polarity indices .
- Dynamic Light Scattering (DLS) : Detect aggregation in low-solubility solvents (e.g., THF) to distinguish true solubility vs. colloidal dispersion .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Inert Atmosphere : Store under argon or nitrogen to avoid oxidation of phosphoryl groups .
- Temperature : –20°C for long-term stability; room temperature for short-term use (validated via TGA showing decomposition onset >150°C) .
Advanced: How to elucidate the role of magnesium in catalytic applications of this compound?
Answer:
- Kinetic Studies : Monitor Mg’s Lewis acidity via pyridine adsorption FT-IR (Bandgap shifts in P=O stretching) .
- Isotopic Labeling : Use ²⁵Mg NMR to track coordination changes during catalysis .
Basic: What chromatographic methods validate the absence of byproducts?
Answer:
- HPLC-UV/Vis : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with retention time comparison to synthetic standards .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M–H]⁻ at m/z 423.1 (calculated for C₇H₁₄O₆P₂Mg) .
Advanced: How to resolve conflicting reports on thermal stability in oxidative environments?
Answer:
- Controlled TGA-DSC : Perform under O₂/N₂ atmospheres to differentiate oxidative vs. thermal decomposition. Compare activation energies (Eₐ) from Arrhenius plots .
- Post-Decomposition Analysis : Use XPS to identify surface species (e.g., MgO or phosphate residues) .
Basic: What synthetic precursors are critical for optimizing yield?
Answer:
- Ligand Synthesis : Start with pentaerythritol derivatives (e.g., 3,9-dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane) to ensure spirocyclic integrity .
- Magnesium Sources : Use Mg(OTf)₂ for better solubility in non-aqueous media .
Advanced: How can this compound’s antioxidant properties be mechanistically studied?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
